
Linaprazan
Descripción general
Descripción
Linaprazan is an experimental drug primarily developed for the treatment of gastroesophageal reflux disease (GERD). Unlike traditional proton-pump inhibitors, this compound is a potassium-competitive acid blocker, which offers a different mechanism of action for acid suppression. Initially developed by AstraZeneca, this compound was not successful in clinical trials and was later licensed to Cinclus Pharma, which is now investigating this compound glurate, a prodrug of this compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of linaprazan involves multiple steps, starting from the basic imidazopyridine structure. The key steps include:
- Formation of the imidazopyridine core.
- Introduction of the dimethylphenyl group.
- Addition of the hydroxyethyl group.
- Final carboxamide formation.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. The process would also involve purification steps such as crystallization and chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions: Linaprazan undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on this compound.
Substitution: Substitution reactions can occur at the aromatic rings or the imidazopyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while substitution reactions can introduce various functional groups onto the this compound molecule .
Aplicaciones Científicas De Investigación
Linaprazan has several scientific research applications, including:
Chemistry: Used as a model compound to study potassium-competitive acid blockers.
Biology: Investigated for its effects on cellular acid regulation.
Medicine: Explored as a treatment for GERD and other acid-related disorders.
Mecanismo De Acción
Linaprazan exerts its effects by blocking the potassium channel in the proton pump of gastric parietal cells. This action is reversible and leads to a rapid and prolonged suppression of gastric acid secretion. Unlike proton-pump inhibitors, which bind covalently, this compound binds ionically, allowing for a faster onset of action and more flexible inhibition of acid secretion .
Comparación Con Compuestos Similares
- Vonoprazan
- Tegoprazan
- Fexuprazan
- Keverprazan
Comparison: Linaprazan is unique among potassium-competitive acid blockers due to its specific binding properties and pharmacokinetic profile. While vonoprazan and tegoprazan are also potassium-competitive acid blockers, this compound’s ionic binding and rapid onset of action set it apart. Additionally, this compound glurate, the prodrug of this compound, offers a longer biological half-life, making it a promising candidate for long-term acid suppression .
Actividad Biológica
Linaprazan, a potassium-competitive acid blocker (P-CAB), has emerged as a significant compound in the management of gastric acid-related disorders. Originally developed by AstraZeneca, it has shown promise in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. This article delves into the biological activity of this compound, including its pharmacodynamics, clinical efficacy, and safety profile.
This compound operates by competitively inhibiting the gastric H/K-ATPase enzyme, which is crucial in gastric acid secretion. Unlike traditional proton pump inhibitors (PPIs), which bind irreversibly to the enzyme, this compound binds reversibly and allows for a more rapid onset of action. This mechanism enables this compound to achieve maximal acid suppression more quickly and effectively than conventional therapies.
Pharmacokinetics
This compound exhibits a half-life (T) of approximately 10 hours, allowing for sustained intragastric pH regulation over 24 hours. Studies have indicated that this compound can maintain an intragastric pH above 4 for extended periods, which is critical for effective acid suppression .
Comparison of Pharmacokinetic Profiles
Parameter | This compound | Esomeprazole |
---|---|---|
Half-life (T) | 10 hours | 1-1.5 hours |
Onset of action | Rapid | Delayed |
Maximal acid suppression | Day 1 | Days 3-5 |
Meal dependency | Independent | Dependent |
Clinical Efficacy
Clinical trials have demonstrated that this compound is effective in healing reflux esophagitis and controlling heartburn. A notable study found that a dosage of up to 75 mg of this compound provided similar efficacy to 40 mg of esomeprazole in terms of healing rates and symptom relief . Additionally, this compound has shown superior performance in maintaining nocturnal gastric pH levels compared to standard PPIs.
Case Studies
- Study on Efficacy in GERD : A Phase II trial involving over 2000 patients indicated that this compound significantly improved symptom control in patients with moderate to severe GERD compared to placebo.
- Safety Profile Assessment : In a comprehensive review of over 600 subjects during Phase I studies, this compound was well tolerated with minimal adverse effects reported. Notably, the incidence of liver transaminase elevation was significantly lower with this compound compared to other P-CABs .
Safety and Tolerability
The safety profile of this compound has been established through extensive clinical trials. It has been found to be well tolerated among diverse populations, with no severe adverse events reported during trials . However, some concerns regarding hepatotoxicity and potential long-term effects remain under investigation.
Propiedades
IUPAC Name |
8-[(2,6-dimethylphenyl)methylamino]-N-(2-hydroxyethyl)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-13-6-5-7-14(2)18(13)11-23-19-10-17(21(27)22-8-9-26)12-25-16(4)15(3)24-20(19)25/h5-7,10,12,23,26H,8-9,11H2,1-4H3,(H,22,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVIMBCFLRTFHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870279 | |
Record name | 8-{[(2,6-Dimethylphenyl)methyl]amino}-N-(2-hydroxyethyl)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
248919-64-4, 847574-05-4 | |
Record name | Linaprazan [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0248919644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD0865 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847574054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LINAPRAZAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0OU4SC8DP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.